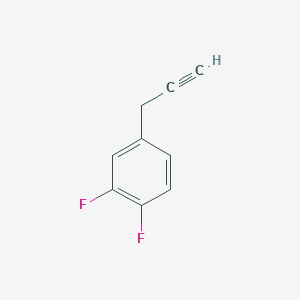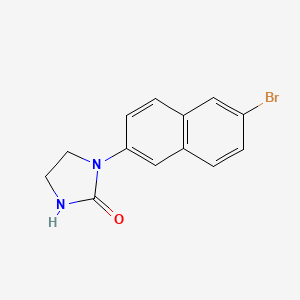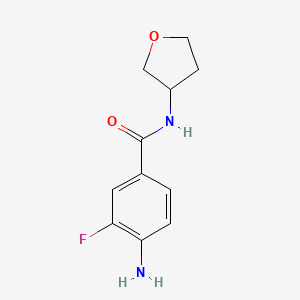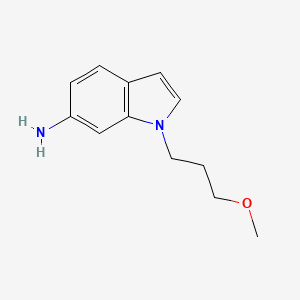
Thalidomide-5-propoxyethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-5-propoxyethanamine is a derivative of thalidomide, a compound historically known for its sedative and immunomodulatory properties. This compound is specifically designed to act as a cereblon (CRBN) ligand, which is crucial in the recruitment of CRBN protein. This makes it a valuable tool in the development of proteolysis-targeting chimeras (PROTACs), which are used to selectively degrade target proteins within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5-propoxyethanamine typically involves the modification of the thalidomide structure. The process begins with the preparation of thalidomide, followed by the introduction of a propoxyethanamine group. This can be achieved through a series of steps including nitration, reduction, and amination reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow chemistry to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Thalidomide-5-propoxyethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Used to convert nitro groups to amines, which is a crucial step in its synthesis.
Substitution: Common in the modification of the thalidomide core to introduce the propoxyethanamine group.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or palladium on carbon.
Substitution Reagents: Alkyl halides or amines under basic conditions.
Major Products: The primary product of these reactions is this compound itself, with potential by-products depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Thalidomide-5-propoxyethanamine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Helps in studying protein-protein interactions and the ubiquitin-proteasome system.
Medicine: Investigated for its potential in treating various diseases by degrading disease-causing proteins.
Industry: Utilized in the development of new therapeutic agents and drug discovery processes.
Wirkmechanismus
Thalidomide-5-propoxyethanamine exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The molecular targets and pathways involved include the modulation of protein stability and the regulation of cellular processes through targeted protein degradation .
Vergleich Mit ähnlichen Verbindungen
Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory effects.
Pomalidomide: Another thalidomide derivative with potent anti-cancer properties.
Uniqueness: Thalidomide-5-propoxyethanamine is unique due to its specific design for use in PROTACs, making it highly effective in targeted protein degradation. This sets it apart from other thalidomide derivatives, which are primarily used for their immunomodulatory and anti-inflammatory effects .
Eigenschaften
Molekularformel |
C18H21N3O5 |
|---|---|
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
5-[3-(2-aminoethoxy)propyl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H21N3O5/c19-7-9-26-8-1-2-11-3-4-12-13(10-11)18(25)21(17(12)24)14-5-6-15(22)20-16(14)23/h3-4,10,14H,1-2,5-9,19H2,(H,20,22,23) |
InChI-Schlüssel |
LVKRJBXGRZIBOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCOCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



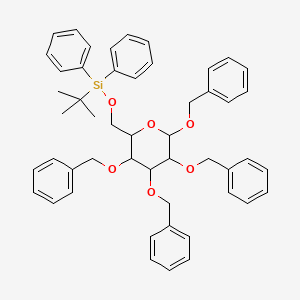
![3-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B12082019.png)
![3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B12082027.png)
![6-{[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12082045.png)

